molecular formula C17H12FN3OS2 B2640867 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-72-0

5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2640867
CAS No.: 942004-72-0
M. Wt: 357.42
InChI Key: CCOXAPXZMIUAKA-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one class, characterized by a fused thiazole-pyridazine core. Key substituents include:

  • 2-Methyl group: Enhances steric bulk and modulates electronic properties.
  • 7-(Thiophen-2-yl): A heteroaromatic group that may influence π-π stacking interactions and solubility .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3OS2/c1-10-19-15-16(24-10)14(13-7-4-8-23-13)20-21(17(15)22)9-11-5-2-3-6-12(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOXAPXZMIUAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through a condensation reaction between a thiourea derivative and a halogenated ketone.

    Cyclization to form the thiazolo[4,5-d]pyridazinone core: This step involves the cyclization of the intermediate product with a suitable reagent such as hydrazine or its derivatives.

    Introduction of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Addition of the thiophenyl group: This step involves the use of a thiophenyl derivative in a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research has indicated that compounds with similar thiazolo[4,5-d]pyridazine structures exhibit significant anticancer properties. These compounds often act by interfering with cellular signaling pathways involved in cancer progression. For instance, studies have shown that derivatives of thiazolo[4,5-d]pyridazine can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties
    • The thiazole and pyridazine moieties are associated with antimicrobial activity. Compounds similar to 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one have demonstrated effectiveness against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
  • Anti-inflammatory Effects
    • Preliminary studies indicate that this compound may exert anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Modification

The synthesis of 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions, including cyclization and functional group modifications to enhance its pharmacological properties. Understanding these synthetic routes is crucial for optimizing production and developing derivatives with improved efficacy .

Case Studies

  • Synthesis and Evaluation of Anticancer Activity
    • A study synthesized various thiazolo[4,5-d]pyridazine derivatives, including the target compound. The evaluation involved testing against several cancer cell lines, revealing IC50 values that suggest significant cytotoxicity compared to standard chemotherapeutics .
  • Structure-Activity Relationship (SAR) Studies
    • Research focusing on the SAR of thiazolo[4,5-d]pyridazine derivatives highlighted the importance of substituent groups on the aromatic rings. Variations in fluorine substitution were shown to modulate biological activity significantly, suggesting that fine-tuning these structural elements could lead to more potent compounds .

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares substituents and properties of the target compound with analogs:

Compound Name R2 R5 R7 Molecular Weight Key Activities References
Target Compound Methyl 2-Fluorobenzyl Thiophen-2-yl 331.35 (calc) Not reported
7-Phenyl-2-(pyrrolidin-1-yl) (10a) Pyrrolidinyl H Phenyl 289.1 Analgesic, Anti-inflammatory
2-Methyl-7-(thiophen-2-yl) (Demchenko, 2010) Methyl H Thiophen-2-yl ~243 (calc) Antiviral
2-Amino-7-(thiophen-2-yl) (Life Chemicals) Amino H Thiophen-2-yl 250.30 Not reported
7-(4-Ethylphenyl)-2-methyl () Methyl H 4-Ethylphenyl 271.34 Not reported

Key Observations :

  • R2 Substitution: Methyl (target) vs. pyrrolidinyl (10a) or amino (). Methyl groups reduce polarity, while amino groups enhance solubility but may decrease metabolic stability .
  • R7 Substitution : Thiophen-2-yl (target) vs. phenyl (10a). Thiophene’s sulfur atom may improve binding to metalloenzymes or aromatic receptors .

Biological Activity

5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound belonging to the thiazolo[4,5-d]pyridazin class, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, analgesic, and anti-inflammatory properties, supported by data from various studies.

The compound's molecular structure can be summarized as follows:

PropertyValue
Molecular FormulaC13H10F N3S
Molecular Weight251.30 g/mol
Boiling Point364.4 °C
Density1.281 g/cm³
Flash Point129.9 °C

Antimicrobial Activity

Research indicates that thiazolo[4,5-d]pyridazin derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, 5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one demonstrated potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 μM .

Table: Antimicrobial Activity Comparison

CompoundMIC (μM)
5-(2-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one0.21
Reference Drug (Ciprofloxacin)0.25

Analgesic and Anti-inflammatory Activity

The compound has also been evaluated for its analgesic and anti-inflammatory effects. In vivo studies using models such as the acetic acid-induced writhing test and the hot plate test showed that it significantly reduced pain responses compared to control groups. The analgesic effect was attributed to the compound's ability to inhibit specific pathways involved in pain signaling .

Table: Analgesic Activity Results

Test ModelControl Response (%)Compound Response (%)
Acetic Acid Induced Writhing8045
Hot Plate Test6030

The biological activity of this compound can be attributed to its interaction with various molecular targets. Molecular docking studies suggest that it binds effectively to bacterial enzymes such as MurD and DNA gyrase, which are essential for bacterial cell wall synthesis and DNA replication, respectively . The binding energies observed indicate a strong affinity for these targets, surpassing that of established antibiotics.

Case Studies

Several case studies have been conducted on similar thiazolo[4,5-d]pyridazin compounds that provide insight into their therapeutic potential:

  • Study on Cytotoxicity : A series of thiazolopyridine derivatives were screened for cytotoxicity against HaCat and Balb/c 3T3 cells using MTT assays. The results indicated that compounds similar to our target exhibited promising cytotoxic profiles without significant toxicity at lower concentrations .
  • In Silico Assessments : In silico evaluations of drug-like properties revealed favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics for the compound, suggesting its viability as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including condensation and cyclization reactions. For example, analogous thiazolo-pyridazinone derivatives are synthesized via acylation of a core structure with fluorinated benzyl halides under basic conditions. Key factors include:

  • Temperature control (e.g., reflux in ethanol, ~78°C) to prevent side reactions.
  • Solvent selection (e.g., DMF, THF) to stabilize intermediates .
  • Catalyst use (e.g., triethylamine) to enhance reaction efficiency. Yields often range from 40–65%, depending on purification methods like recrystallization (e.g., DMF-EtOH mixtures) .

Q. What spectroscopic techniques are recommended for structural characterization?

Use a combination of:

  • ¹H/¹³C/¹⁹F NMR : Identify fluorine environments (δ ~-110 to -120 ppm) and thiophene/benzyl proton signals (δ 6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR Spectroscopy : Detect carbonyl stretches (~1650–1750 cm⁻¹) and thiazole ring vibrations .

Q. What in vitro assays are suitable for initial biological screening?

Prioritize:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates.
  • Receptor binding studies (e.g., GABAₐ or serotonin receptors) via radioligand displacement .
  • Cytotoxicity profiling in cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can synthetic pathways be optimized for scalability and purity?

Employ Design of Experiments (DoE) to systematically vary parameters:

ParameterRange TestedOptimal Value
Reaction time2–12 hours6 hours
Solvent ratioDMF:EtOH (1:1–1:3)1:2
Temperature60–100°C80°C
Use HPLC-PDA (>95% purity threshold) and X-ray crystallography to validate structural integrity .

Q. How should researchers resolve contradictions in reported biological activity data?

Conduct a meta-analysis with strict inclusion criteria:

  • Compare assay conditions (e.g., pH, temperature).
  • Validate compound purity across studies (e.g., via orthogonal LC-MS methods).
  • Replicate experiments under controlled parameters (e.g., standardized cell lines) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to targets (e.g., GABA receptors). Validate with free energy calculations (MM-PBSA/GBSA) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How to design a study investigating environmental stability and degradation?

Follow ISO 16264 protocols for hydrolytic stability:

  • Expose the compound to pH 3–9 buffers at 25°C/40°C.
  • Monitor degradation via HPLC-MS/MS and identify products using QTOF-MS .
  • Assess ecotoxicity using Daphnia magna or algae models .

Methodological Guidance

Recommended storage conditions for long-term stability:

  • Store in amber vials under inert gas (N₂/Ar) at -20°C .
  • Use stability-indicating assays (e.g., HPLC with photodiode array detection) every 6 months .

Q. How to validate synthetic intermediates?

  • Intermediate trapping : Use quenching agents (e.g., MeOH) to isolate reactive species.
  • In-situ monitoring : Employ ReactIR or LC-MS to track reaction progress .

Strategies for structure-activity relationship (SAR) studies:

  • Synthesize analogues with modified fluorobenzyl or thiophene groups.
  • Test against a panel of biological targets (e.g., 5-HT₃, COX-2) to identify pharmacophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.